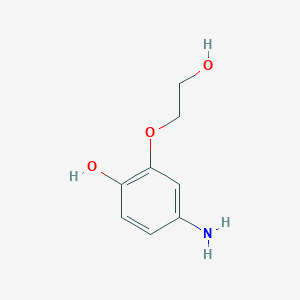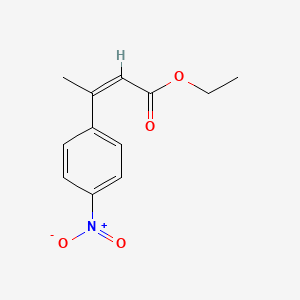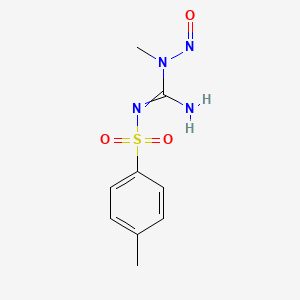
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a nitroso group attached to a guanidine moiety, which is further substituted with a methyl group and a sulfonyl group attached to a methylphenyl ring
Méthodes De Préparation
The synthesis of 1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine under acidic conditions.
Introduction of the Methyl Group: Methylation of the guanidine core is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Nitrosation: The final step involves the nitrosation of the guanidine derivative using a nitrosating agent like sodium nitrite in an acidic medium.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitroso group can yield amine derivatives, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions include nitro, amine, and substituted guanidine derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of other functionalized guanidines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine involves its interaction with molecular targets and pathways within biological systems. The nitroso group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modify proteins, nucleic acids, and other biomolecules. This modification can result in the inhibition of enzyme activity, induction of oxidative stress, and modulation of signaling pathways. The sulfonyl group may also contribute to the compound’s reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine can be compared with other similar compounds, such as:
1-Methyl-2-(4-methylphenyl)sulfonyl-1-aminoguanidine: This compound lacks the nitroso group and exhibits different reactivity and biological activity.
1-Methyl-2-(4-methylphenyl)sulfonyl-1-nitroguanidine: The nitro derivative is more stable and less reactive compared to the nitroso compound.
1-Methyl-2-(4-methylphenyl)sulfonyl-1-hydroxyguanidine: The hydroxy derivative has different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
189556-52-3 |
|---|---|
Formule moléculaire |
C9H12N4O3S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
1-methyl-2-(4-methylphenyl)sulfonyl-1-nitrosoguanidine |
InChI |
InChI=1S/C9H12N4O3S/c1-7-3-5-8(6-4-7)17(15,16)11-9(10)13(2)12-14/h3-6H,1-2H3,(H2,10,11) |
Clé InChI |
DZZBAEAONUJMBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
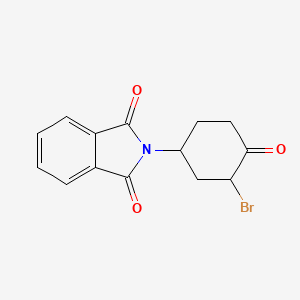
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)


![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
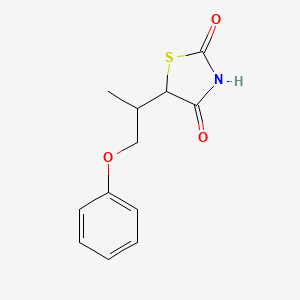
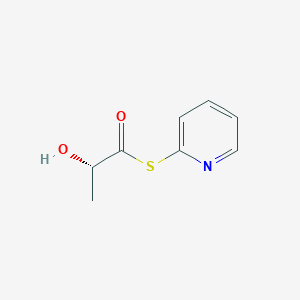
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
